

Technical Guide: Physicochemical Properties and Boiling Point Determination of Trimethylcyclopentanone Isomers

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *2,2,4-Trimethylcyclopentanone*

Cat. No.: *B1295220*

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

**Abstract

This technical guide provides an in-depth overview of the physicochemical properties of trimethylcyclopentanone, with a specific focus on its boiling point. Due to the limited availability of experimental data for **2,2,4-trimethylcyclopentanone**, this document presents detailed information for the closely related isomer, 2,4,4-trimethylcyclopentanone, as a reference. Furthermore, a comprehensive experimental protocol for the determination of the boiling point of cyclic ketones via fractional distillation is provided. This guide also includes a visual representation of the experimental workflow to aid in laboratory application.

Introduction

Trimethylcyclopentanone and its isomers are cyclic ketones that can serve as intermediates in organic synthesis. A thorough understanding of their physical properties, particularly the boiling point, is essential for their purification, handling, and application in research and development. This document addresses the boiling point of trimethylcyclopentanone, providing the most current and relevant data available.

Physicochemical Data of 2,4,4-Trimethylcyclopentanone

While experimental data for **2,2,4-trimethylcyclopentanone** is not readily available in the cited literature, extensive data exists for its isomer, 2,4,4-trimethylcyclopentanone. This information is summarized in the table below and can serve as a valuable reference point.

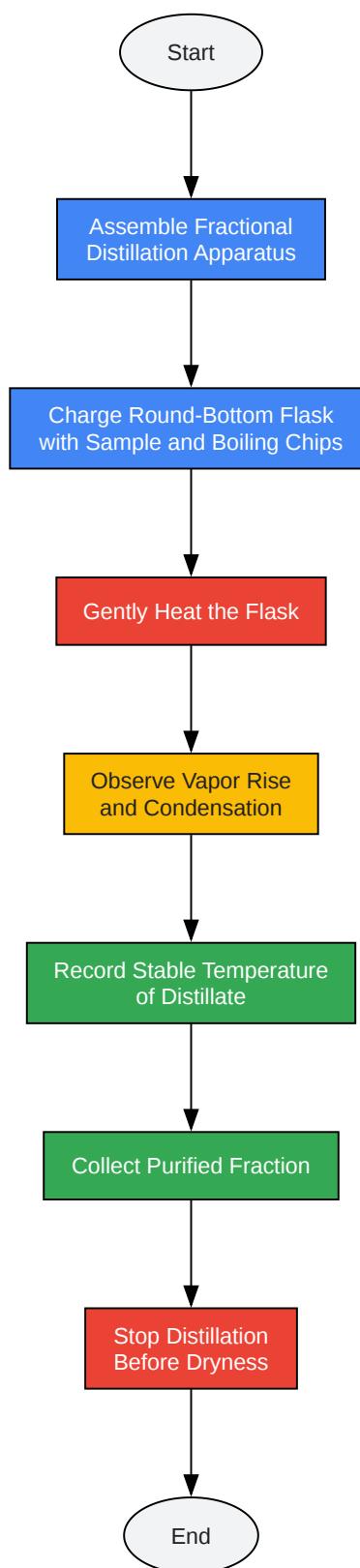
Property	Value	Conditions
Boiling Point	159-160 °C	Atmospheric Pressure[1][2][3]
61-62 °C	21 mmHg[4]	
Melting Point	-25.6 °C	
Density	0.877 g/mL	25 °C[1]
Refractive Index	1.432	20 °C[2]
Flash Point	43.33 °C	Closed Cup[5]
Molecular Formula	C ₈ H ₁₄ O	
Molecular Weight	126.20 g/mol	
CAS Number	4694-12-6	

Experimental Protocol: Boiling Point Determination by Fractional Distillation

The following protocol details the experimental procedure for the determination of the boiling point of a liquid organic compound such as a trimethylcyclopentanone isomer. This method is based on the purification of 2,4,4-trimethylcyclopentanone as described in the literature.[4]

3.1. Materials and Equipment

- Round-bottom flask
- Fractionating column (e.g., Vigreux or Podbielniak column)[4]


- Distillation head with a condenser
- Thermometer
- Receiving flask
- Heating mantle
- Boiling chips
- Crude liquid sample of the trimethylcyclopentanone isomer

3.2. Procedure

- Apparatus Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all glass joints are securely clamped. The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.
- Sample Preparation: Charge the round-bottom flask with the crude liquid sample and add a few boiling chips to ensure smooth boiling.
- Initiation of Distillation: Begin heating the flask gently with the heating mantle.
- Equilibration: As the liquid begins to boil, the vapor will rise through the fractionating column. Adjust the heating rate to allow for a slow and steady distillation, ensuring that a temperature gradient is established in the column.
- Data Collection: Record the temperature at which the liquid begins to collect in the receiving flask. This initial temperature is the boiling point of the most volatile component.
- Fraction Collection: Collect the fraction that distills over a narrow and constant temperature range. This temperature range is the boiling point of the purified substance. For 2,4,4-trimethylcyclopentanone, a stable boiling point of 61-62 °C was observed at a reduced pressure of 21 mmHg.^[4]
- Completion: Stop the distillation before the flask runs dry to prevent the formation of peroxides and potential explosions.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the boiling point of a trimethylcyclopentanone isomer.

[Click to download full resolution via product page](#)

Caption: Workflow for Boiling Point Determination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,4,4-TRIMETHYLCYCLOPENTANONE CAS#: 4694-12-6 [m.chemicalbook.com]
- 2. 2,2,4-Trimethylcyclopentanone | C8H14O | CID 119632 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 2,4,4-Trimethylcyclopentanone | C8H14O | CID 107324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,4,4-trimethyl cyclopentanone, 4694-12-6 [thegoodsentscompany.com]
- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties and Boiling Point Determination of Trimethylcyclopentanone Isomers]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1295220#2-2-4-trimethylcyclopentanone-boiling-point>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com